molecular formula C6H5ClN2O2 B048662 5-Chloro-2-nitroaniline CAS No. 1635-61-6

5-Chloro-2-nitroaniline

Cat. No. B048662
M. Wt: 172.57 g/mol
InChI Key: ZCWXYZBQDNFULS-UHFFFAOYSA-N
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Patent
US07384945B2

Procedure details

A mixture of 2 g (11.6 mmol) 5-chloro-2-nitro-phenylamine, 2.14 g (11.6 mmol) piperazine-1-carboxylic acid tert-butyl ester and 1.3 g (11.6 mmol) 1,4-diazo-bicyclo[2.2.2]octane in 20 ml DMSO was heated to 150° C. for 16 h. The mixture was poured onto 200 ml water and extracted with 250 ml ethyl acetate. The emulsion was filtered through decalite and the aqueous phase was extracted with 2×200 ml. The combined organic phases were washed with 2×100 ml water, dried with MgSO4 and evaporated to dryness. The residue was purified with column chromatography on silica eluting with ethyl acetate/hexane to yield the title compound as a yellow solid. MS(ISP): 321.2 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
[Compound]
Name
1,4-diazo-bicyclo[2.2.2]octane
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:8])[CH:7]=1.[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].O>CS(C)=O>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][N:22]([C:2]2[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:8])[CH:7]=2)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)N)[N+](=O)[O-]
Name
Quantity
2.14 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
1,4-diazo-bicyclo[2.2.2]octane
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 250 ml ethyl acetate
FILTRATION
Type
FILTRATION
Details
The emulsion was filtered through decalite
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 2×200 ml
WASH
Type
WASH
Details
The combined organic phases were washed with 2×100 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified with column chromatography on silica eluting with ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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